(3,4-Dichloro-1-benzothiophen-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound with a unique structure that combines a benzothiophene moiety with a piperazine ring and a furan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene coreThe reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and chemical engineering .
Mechanism of Action
The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Benzyl-1-piperazinyl)(3,4-dichloro-1-benzothiophen-2-yl)methanone: This compound shares a similar benzothiophene core but differs in the substituents attached to the piperazine ring.
2,4-Disubstituted thiazoles: These compounds exhibit similar biological activities and are used in various medicinal and industrial applications.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of a benzothiophene core with a piperazine ring and a furan group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14Cl2N2O3S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
[4-(3,4-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-11-3-1-5-13-14(11)15(20)16(26-13)18(24)22-8-6-21(7-9-22)17(23)12-4-2-10-25-12/h1-5,10H,6-9H2 |
InChI Key |
RGNCQEGKSHHTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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